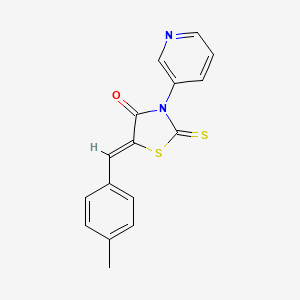![molecular formula C19H17Cl2N3OS B11652569 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, a cyclohepta[b]pyridine ring, and a dichlorophenyl group, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the cyclohepta[b]pyridine ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and dichlorophenyl groups play crucial roles in binding to target molecules, while the cyclohepta[b]pyridine ring provides structural stability and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL SULFANYL ACETIC ACID
- 6-(2,3-DIFLUOROPHENYL)-6,7,8,9-TETRAHYDRO-9-[(TRIISOPROPYLSILYL)OXY]-5H-CYCLOHEPTA[B]PYRIDIN-5-ONE
Uniqueness
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H17Cl2N3OS |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-15-7-6-14(9-16(15)21)23-18(25)11-26-19-13(10-22)8-12-4-2-1-3-5-17(12)24-19/h6-9H,1-5,11H2,(H,23,25) |
Clé InChI |
UKURBAOFWUKQLA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)


![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)

